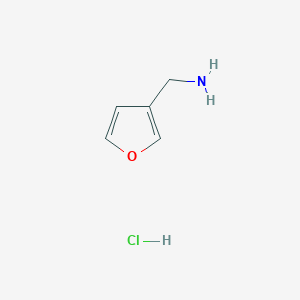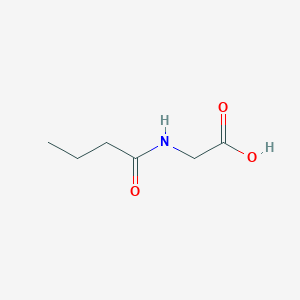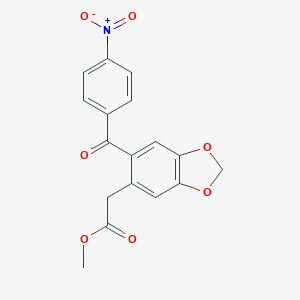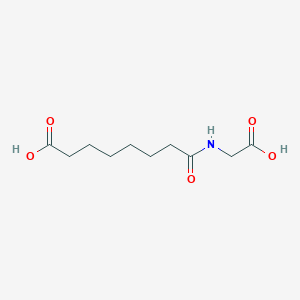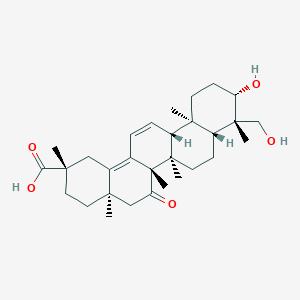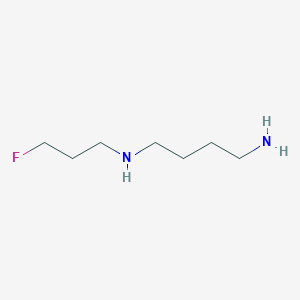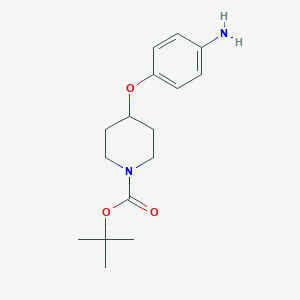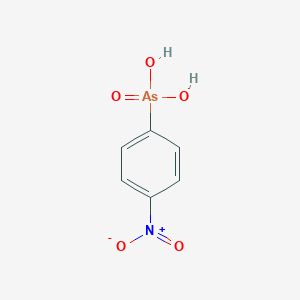
N-Methyl-1-(2-(2-methoxyphenylthio)phenyl)-2-propylamine oxalate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-Methyl-1-(2-(2-methoxyphenylthio)phenyl)-2-propylamine oxalate, also known as TAK-242, is a small molecule inhibitor that selectively blocks Toll-like receptor (TLR) signaling pathways. TLRs play a crucial role in innate immunity by recognizing pathogen-associated molecular patterns (PAMPs) and initiating an immune response. TAK-242 has shown promising results in preclinical studies as a potential therapeutic agent for various inflammatory and infectious diseases.
Mecanismo De Acción
N-Methyl-1-(2-(2-methoxyphenylthio)phenyl)-2-propylamine oxalate selectively inhibits TLR signaling by binding to the intracellular domain of TLRs, preventing the recruitment of downstream signaling molecules. This results in the inhibition of pro-inflammatory cytokine production and the activation of anti-inflammatory pathways.
Efectos Bioquímicos Y Fisiológicos
N-Methyl-1-(2-(2-methoxyphenylthio)phenyl)-2-propylamine oxalate has been shown to reduce the production of pro-inflammatory cytokines, such as TNF-α, IL-1β, and IL-6, in various preclinical models. In addition, N-Methyl-1-(2-(2-methoxyphenylthio)phenyl)-2-propylamine oxalate has been shown to activate anti-inflammatory pathways, such as the production of IL-10 and the induction of regulatory T cells. N-Methyl-1-(2-(2-methoxyphenylthio)phenyl)-2-propylamine oxalate has also been shown to reduce tissue damage and improve survival rates in preclinical models of inflammation and infection.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the major advantages of N-Methyl-1-(2-(2-methoxyphenylthio)phenyl)-2-propylamine oxalate is its selectivity for TLR signaling pathways, which reduces the risk of off-target effects. N-Methyl-1-(2-(2-methoxyphenylthio)phenyl)-2-propylamine oxalate is also relatively easy to synthesize and has good stability in aqueous solutions. However, N-Methyl-1-(2-(2-methoxyphenylthio)phenyl)-2-propylamine oxalate has limited solubility in organic solvents, which can make it difficult to use in certain experimental setups.
Direcciones Futuras
There are several areas of research where N-Methyl-1-(2-(2-methoxyphenylthio)phenyl)-2-propylamine oxalate could be further explored. One potential area is the use of N-Methyl-1-(2-(2-methoxyphenylthio)phenyl)-2-propylamine oxalate in combination with other therapeutic agents to enhance its efficacy. Another area is the development of N-Methyl-1-(2-(2-methoxyphenylthio)phenyl)-2-propylamine oxalate derivatives with improved solubility and pharmacokinetic properties. Finally, the role of N-Methyl-1-(2-(2-methoxyphenylthio)phenyl)-2-propylamine oxalate in the regulation of immune responses in different disease states could be further investigated.
Métodos De Síntesis
The synthesis of N-Methyl-1-(2-(2-methoxyphenylthio)phenyl)-2-propylamine oxalate involves several steps, including the reaction of 2-bromo-1-(2-methoxyphenylthio)benzene with 2-aminopyridine, followed by N-methylation and propylation. The final product is obtained as an oxalate salt.
Aplicaciones Científicas De Investigación
N-Methyl-1-(2-(2-methoxyphenylthio)phenyl)-2-propylamine oxalate has been extensively studied in various preclinical models of inflammation and infection, including sepsis, acute lung injury, and viral infections. In these studies, N-Methyl-1-(2-(2-methoxyphenylthio)phenyl)-2-propylamine oxalate has been shown to inhibit TLR-mediated cytokine production, reduce tissue damage, and improve survival rates.
Propiedades
Número CAS |
128959-23-9 |
|---|---|
Nombre del producto |
N-Methyl-1-(2-(2-methoxyphenylthio)phenyl)-2-propylamine oxalate |
Fórmula molecular |
C19H23NO5S |
Peso molecular |
377.5 g/mol |
Nombre IUPAC |
1-[2-(2-methoxyphenyl)sulfanylphenyl]-N-methylpropan-2-amine;oxalic acid |
InChI |
InChI=1S/C17H21NOS.C2H2O4/c1-13(18-2)12-14-8-4-6-10-16(14)20-17-11-7-5-9-15(17)19-3;3-1(4)2(5)6/h4-11,13,18H,12H2,1-3H3;(H,3,4)(H,5,6) |
Clave InChI |
YPIGSSDUSFFPPT-UHFFFAOYSA-N |
SMILES |
CC(CC1=CC=CC=C1SC2=CC=CC=C2OC)NC.C(=O)(C(=O)O)O |
SMILES canónico |
CC(CC1=CC=CC=C1SC2=CC=CC=C2OC)NC.C(=O)(C(=O)O)O |
Sinónimos |
Benzeneethanamine, 2-((2-methoxyphenyl)thio)-N,alpha-dimethyl-, ethane dioate (1:1) |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



